molecular formula C9H9N3OS B14389061 1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 89374-53-8

1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14389061
CAS No.: 89374-53-8
M. Wt: 207.25 g/mol
InChI Key: KSZOAVLCTQLXGA-UHFFFAOYSA-N
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Description

1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidinone core with an ethyl group at the 1-position and a sulfanylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through several methods. One efficient method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is advantageous due to its high yield and environmentally friendly conditions.

Industrial Production Methods

The use of recyclable catalysts and aqueous media can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone core.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various alkylating agents or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Alkyl or aryl-substituted pyrido[2,3-d]pyrimidinones.

Scientific Research Applications

1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidinone derivatives:

    Similar Compounds: 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, 1-methyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

    Uniqueness: The presence of the ethyl group at the 1-position and the sulfanylidene group at the 2-position imparts unique chemical and biological properties to the compound, distinguishing it from other derivatives.

Properties

CAS No.

89374-53-8

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

1-ethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H9N3OS/c1-2-12-7-6(4-3-5-10-7)8(13)11-9(12)14/h3-5H,2H2,1H3,(H,11,13,14)

InChI Key

KSZOAVLCTQLXGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)NC1=S

Origin of Product

United States

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